Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- is an organic compound with the molecular formula C15H11F2NS This compound features a benzo[b]thiophene core, a methanamine group, and a 2,4-difluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of Methanamine Group: The methanamine group is introduced via nucleophilic substitution reactions, often using amine precursors and suitable catalysts.
Attachment of 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is attached through electrophilic aromatic substitution reactions, utilizing fluorinated benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the methanamine or difluorophenyl groups can be modified or replaced under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including cancer, due to their ability to interact with biological targets at the molecular level.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-3-methanamine, alpha,alpha-dimethyl-
- Benzo[b]thiophene-3-methanamine, alpha-ethyl-
Uniqueness
Compared to similar compounds, Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- is unique due to the presence of the 2,4-difluorophenyl group. This substitution can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1152545-68-0 |
---|---|
Molecular Formula |
C15H11F2NS |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
1-benzothiophen-3-yl-(2,4-difluorophenyl)methanamine |
InChI |
InChI=1S/C15H11F2NS/c16-9-5-6-11(13(17)7-9)15(18)12-8-19-14-4-2-1-3-10(12)14/h1-8,15H,18H2 |
InChI Key |
UQBRTICVCTUTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(C3=C(C=C(C=C3)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.